molecular formula C15H8Cl2O5 B14653841 Bis[4-(chlorocarbonyl)phenyl] carbonate CAS No. 52467-09-1

Bis[4-(chlorocarbonyl)phenyl] carbonate

Cat. No.: B14653841
CAS No.: 52467-09-1
M. Wt: 339.1 g/mol
InChI Key: STWWKFLOHPTCPM-UHFFFAOYSA-N
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Description

Bis[4-(chlorocarbonyl)phenyl] carbonate is a chlorinated aromatic carbonate ester characterized by two 4-(chlorocarbonyl)phenyl groups linked via a carbonate functional group. This compound is primarily utilized in polymer stabilization, particularly in polyvinyl chloride (PVC), where it exhibits superior thermal stability and reduced dehydrochlorination rates compared to industrial stabilizers like dibasic lead carbonate or cadmium-barium-zinc stearate . Its efficacy is attributed to electron-donating substituents that enhance stabilizing efficiency by delaying degradation and improving color retention in polymer matrices .

Properties

CAS No.

52467-09-1

Molecular Formula

C15H8Cl2O5

Molecular Weight

339.1 g/mol

IUPAC Name

bis(4-carbonochloridoylphenyl) carbonate

InChI

InChI=1S/C15H8Cl2O5/c16-13(18)9-1-5-11(6-2-9)21-15(20)22-12-7-3-10(4-8-12)14(17)19/h1-8H

InChI Key

STWWKFLOHPTCPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)OC(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(chlorocarbonyl)phenyl] carbonate typically involves the reaction of 4-chlorobenzoyl chloride with phosgene in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and environmental controls.

Chemical Reactions Analysis

Types of Reactions: Bis[4-(chlorocarbonyl)phenyl] carbonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonate ester can react with nucleophiles, leading to the substitution of the chlorocarbonyl groups.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorobenzoic acid and carbon dioxide.

    Transesterification: The compound can participate in transesterification reactions with alcohols to form different carbonate esters.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Catalysts: Acid or base catalysts are often used to facilitate these reactions.

    Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile, the major products can include substituted carbonate esters or amides.

    Hydrolysis Products: 4-Chlorobenzoic acid and carbon dioxide are the primary products of hydrolysis.

Scientific Research Applications

Bis[4-(chlorocarbonyl)phenyl] carbonate has several applications in scientific research:

    Polymer Chemistry: It is used as a monomer or intermediate in the synthesis of polycarbonates and other polymers with unique properties.

    Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.

    Biological Studies: It serves as a reagent in the modification of biomolecules and the study of enzyme-catalyzed reactions.

    Industrial Applications: The compound is employed in the production of specialty chemicals and as a cross-linking agent in coatings and adhesives.

Mechanism of Action

The mechanism of action of Bis[4-(chlorocarbonyl)phenyl] carbonate involves its reactivity towards nucleophiles. The chlorocarbonyl groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, including the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Functional Group and Structural Analysis

The following table summarizes key structural and functional differences between Bis[4-(chlorocarbonyl)phenyl] carbonate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound Not explicitly given ~288–300 (estimated) Carbonate, chlorocarbonyl PVC stabilization, high thermal stability
4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate C₁₂H₁₃ClO₆ 288.68 Carbonate, chlorocarbonyl, methoxy Potential stabilizer (methoxy enhances electron donation)
Methyl 4-(chlorocarbonyl)benzoate C₉H₇ClO₃ 198.61 Benzoate ester, chlorocarbonyl Intermediate in organic synthesis; powder form
Benzyl 4-chlorophenyl ketone C₁₄H₁₁ClO 230.69 Ketone, chlorophenyl No direct stabilization data; aromatic ketone applications
N-[4-(Chlorocarbonyl)phenyl] maleimide derivatives Varies ~300–350 Maleimide, chlorocarbonyl PVC stabilizers with electron-donating substituents

Thermal Stability and Reactivity

  • This compound outperforms traditional stabilizers like dibasic lead carbonate, with longer thermal stability (Ts) periods and lower dehydrochlorination rates in PVC . Its carbonate group likely acts as a radical scavenger, while chlorocarbonyl moieties participate in binding metal ions that catalyze degradation.
  • 4-(Chlorocarbonyl)-2,6-dimethoxyphenyl ethyl carbonate contains methoxy (-OCH₃) substituents, which are electron-donating groups.
  • Methyl 4-(chlorocarbonyl)benzoate lacks a carbonate group, reducing its efficacy as a stabilizer. However, its benzoate ester and chlorocarbonyl groups make it reactive in acyl transfer reactions, useful in synthesizing pharmaceuticals or agrochemicals .

Synergistic Effects

This compound exhibits synergistic effects when blended with reference stabilizers (e.g., n-octyltin mercaptide), achieving maximum efficiency at a 1:1 weight ratio .

Substituent Effects

  • Electron-donating groups (e.g., methoxy in ) improve stabilizing efficiency by delocalizing electrons in aromatic rings, reducing radical formation.
  • Electron-withdrawing groups (e.g., chlorocarbonyl) in this compound balance reactivity and stability, enabling controlled interaction with polymer chains without premature degradation .

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